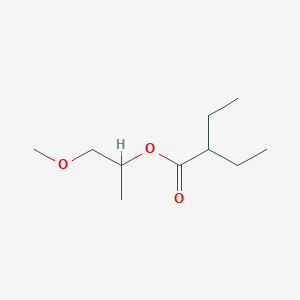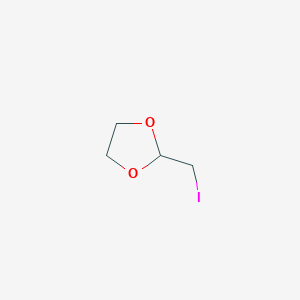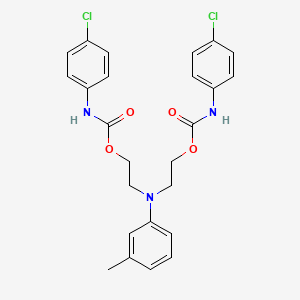
Carbanilic acid,p-chloro-, (m-tolylimino)diethylene ester (8CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbanilic acid, p-chloro-, (m-tolylimino)diethylene ester (8CI) is a chemical compound with the molecular formula C17H19ClN2O3 It is known for its unique structure, which includes a carbanilic acid moiety, a p-chloro substituent, and a (m-tolylimino)diethylene ester group
準備方法
The synthesis of carbanilic acid, p-chloro-, (m-tolylimino)diethylene ester (8CI) involves several steps:
Starting Materials: The synthesis begins with the preparation of carbanilic acid and p-chloroaniline.
Reaction Conditions: The carbanilic acid is reacted with p-chloroaniline under controlled conditions to form the intermediate product.
Formation of Ester: The intermediate is then reacted with (m-tolylimino)diethylene glycol under esterification conditions to form the final product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
化学反応の分析
Carbanilic acid, p-chloro-, (m-tolylimino)diethylene ester (8CI) undergoes various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The p-chloro substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
科学的研究の応用
Carbanilic acid, p-chloro-, (m-tolylimino)diethylene ester (8CI) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of carbanilic acid, p-chloro-, (m-tolylimino)diethylene ester (8CI) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
The exact mechanism of action depends on the specific application and the biological system being studied.
類似化合物との比較
Carbanilic acid, p-chloro-, (m-tolylimino)diethylene ester (8CI) can be compared with other similar compounds:
Carbanilic Acid Derivatives: Compounds such as carbanilic acid, p-chloro-, (m-tolylimino)diethylene ester (8CI) and its analogs have similar structures but differ in their substituents and functional groups.
Ester Compounds: Other ester compounds with different esterifying groups can be compared in terms of their reactivity and applications.
Chloro Substituted Compounds: Compounds with different chloro substituents can be compared to understand the effect of the substituent on the compound’s properties.
The uniqueness of carbanilic acid, p-chloro-, (m-tolylimino)diethylene ester (8CI) lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
17683-83-9 |
|---|---|
分子式 |
C25H25Cl2N3O4 |
分子量 |
502.4 g/mol |
IUPAC名 |
2-[N-[2-[(4-chlorophenyl)carbamoyloxy]ethyl]-3-methylanilino]ethyl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C25H25Cl2N3O4/c1-18-3-2-4-23(17-18)30(13-15-33-24(31)28-21-9-5-19(26)6-10-21)14-16-34-25(32)29-22-11-7-20(27)8-12-22/h2-12,17H,13-16H2,1H3,(H,28,31)(H,29,32) |
InChIキー |
GYNNUQUGGVRBHZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N(CCOC(=O)NC2=CC=C(C=C2)Cl)CCOC(=O)NC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


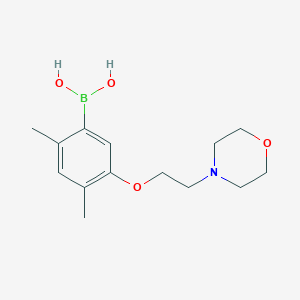
![Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-nitro-](/img/structure/B13989277.png)
![7-Bromo-5-methylbenzo[d]isoxazol-3-amine](/img/structure/B13989285.png)
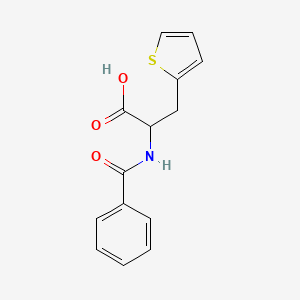

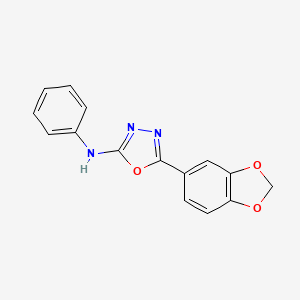

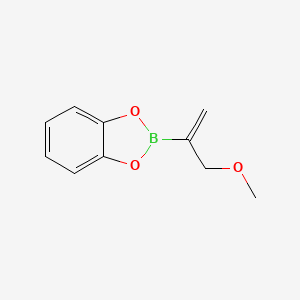
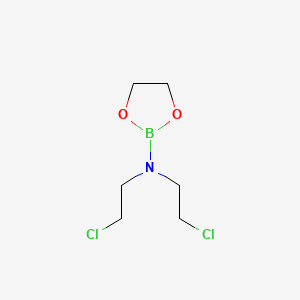


![(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(4-phenylphenyl)propanoic acid](/img/structure/B13989344.png)
